CG-806 - 1370466-81-1

CG-806

Catalog Number: EVT-263773
CAS Number: 1370466-81-1
Molecular Formula: C26H19F4N5O2
Molecular Weight: 509.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CG-806, also known as luxeptinib, is a potent, orally available, non-covalent, small molecule multi-kinase inhibitor. [] It was developed by Aptose Biosciences. [] This compound is classified as a kinase inhibitor due to its ability to block the activity of specific protein kinases. [] CG-806 exhibits a high degree of selectivity, primarily targeting kinases involved in the pathogenesis of hematological malignancies while sparing those associated with normal cell function. [, ] This selectivity profile minimizes the potential for off-target effects and toxicity, making it an attractive candidate for therapeutic development. [, ]

Mechanism of Action

CG-806 exerts its anti-cancer effects by simultaneously targeting multiple kinase pathways crucial for the survival and proliferation of malignant cells, particularly in hematologic malignancies. [] Its primary targets include:

  • FLT3: CG-806 potently inhibits both wild-type and mutant forms of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). [, ] This inhibition disrupts downstream signaling pathways like STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis in FLT3-dependent AML cells. [, , ] Importantly, CG-806 retains activity against clinically relevant FLT3 mutants, including ITD, D835Y, and F691L, that confer resistance to other FLT3 inhibitors. [, , ]
  • BTK: CG-806 also targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway essential for B-cell development and function. [, ] By inhibiting BTK, CG-806 disrupts BCR signaling, leading to decreased proliferation and increased apoptosis in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). [, , ] Notably, CG-806 effectively inhibits both wild-type BTK and the C481S mutant, which confers resistance to ibrutinib, a first-generation BTK inhibitor. [, , ]
  • Aurora Kinases: In addition to FLT3 and BTK, CG-806 inhibits Aurora kinases A, B, and C. [, ] These kinases play critical roles in cell cycle regulation, and their inhibition by CG-806 contributes to cell cycle arrest and apoptosis in various hematologic malignancies. [, , ]

The combined inhibition of these key kinases and their downstream signaling pathways contributes to CG-806's potent and broad anti-cancer activity across diverse hematologic malignancies, including AML, CLL, and MCL. [, , ]

Applications
  • Acute Myeloid Leukemia (AML): CG-806 exhibits significant preclinical activity against AML cell lines and primary patient samples, regardless of FLT3 mutation status. [, , , ] It demonstrates superior potency compared to other FLT3 inhibitors, including quizartinib, gilteritinib, and crenolanib, particularly against cells harboring FLT3-ITD, TKD, and gatekeeper mutations that often confer resistance. [, , , ] CG-806 induces cell cycle arrest, apoptosis, and overcomes resistance mechanisms, such as autophagy, mediated by the bone marrow microenvironment. [, ] Its ability to target both FLT3-dependent and -independent pathways makes it a promising therapeutic strategy for AML, including relapsed/refractory cases. [, , ]
  • Chronic Lymphocytic Leukemia (CLL): CG-806 demonstrates potent activity against CLL cells, including those resistant to ibrutinib. [, , , ] It effectively inhibits BCR signaling and induces apoptosis in both primary CLL cells and cell lines, even in the presence of stromal cell support, which often contributes to drug resistance. [, ] The ability to target both BTK and CSF1R, a kinase involved in pro-tumor signaling from the CLL microenvironment, further supports its potential in treating CLL. []
  • Mantle Cell Lymphoma (MCL): CG-806 exhibits potent anti-tumor activity against MCL cell lines and patient-derived xenograft models. [, ] It effectively disrupts BCR signaling, induces apoptosis, and overcomes resistance mechanisms like autophagy. [, ] Furthermore, CG-806 targets the interaction between MCL cells and their microenvironment, further enhancing its therapeutic potential. []
  • Other B-Cell Malignancies: CG-806 demonstrates preclinical activity against various B-cell lymphoma subtypes, including follicular lymphoma, diffuse large B-cell lymphoma, and Waldenström macroglobulinemia. [, , ] Its ability to inhibit both BTK and other oncogenic kinases makes it a promising therapeutic strategy for these malignancies, particularly in cases resistant to standard therapies. [, ]
Future Directions
  • Clinical Trials: CG-806 is currently being evaluated in Phase 1a/b clinical trials for patients with relapsed or refractory AML and B-cell malignancies. [, , ] These trials aim to determine the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of CG-806 in these patient populations.
  • Combination Therapies: Preclinical studies suggest synergistic anti-cancer effects when CG-806 is combined with other targeted therapies, such as venetoclax (BCL2 inhibitor), BET inhibitors, and standard chemotherapy agents. [, , ] Further investigation of these combinations in clinical trials is warranted to explore their potential in improving treatment outcomes.

Ibrutinib

Compound Description: Ibrutinib is a first-in-class, oral, covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. It is approved for the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies []. Ibrutinib forms a covalent bond with a cysteine residue (C481) in the BTK active site, leading to irreversible inhibition of the kinase [].

Relevance: Ibrutinib is structurally distinct from CG-806, but both compounds target BTK [, ]. CG-806 is a non-covalent inhibitor of BTK, and unlike Ibrutinib, it retains activity against the BTK C481S mutant, which confers resistance to ibrutinib [, ]. CG-806 has demonstrated superior potency compared to Ibrutinib in preclinical studies against various B-cell malignancies, including cell lines and primary patient samples, particularly those resistant to Ibrutinib [, , ].

Acalabrutinib

Compound Description: Acalabrutinib is a second-generation, selective, covalent inhibitor of BTK []. Similar to ibrutinib, it also targets the C481 residue in BTK [].

Relevance: Acalabrutinib shares a similar mechanism of action with Ibrutinib and is structurally distinct from CG-806 []. While both Acalabrutinib and CG-806 target BTK, their selectivity profiles differ []. CG-806 additionally inhibits kinases such as FLT3, SYK, and Aurora kinases, which contribute to its broader activity profile [, ].

ONO-4059 (Tirabrutinib)

Compound Description: ONO-4059 (Tirabrutinib) is another irreversible BTK inhibitor that covalently binds to the C481 residue of BTK [].

AVL-292 (Spebrutinib)

Compound Description: AVL-292 (Spebrutinib) belongs to the class of irreversible BTK inhibitors and covalently binds to the C481 residue of the kinase [].

Relevance: Similar to other covalent BTK inhibitors, AVL-292's mechanism of action differs from CG-806, which is a non-covalent inhibitor []. Although both compounds ultimately inhibit BTK, they possess distinct binding characteristics and may have different off-target effects [].

Venetoclax

Compound Description: Venetoclax is a selective inhibitor of BCL-2, an anti-apoptotic protein []. It is used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) [, ].

Relevance: While structurally unrelated to CG-806, Venetoclax displays synergistic anti-tumor activity when combined with CG-806 in preclinical models of aggressive B-cell lymphomas []. This synergy stems from their complementary mechanisms of action: Venetoclax inhibits BCL-2-mediated survival, while CG-806 targets multiple kinases, including BTK and FLT3 [].

Quizartinib

Compound Description: Quizartinib is a second-generation FLT3 inhibitor that selectively targets FLT3-ITD [, ].

Gilteritinib

Compound Description: Gilteritinib is a second-generation FLT3 inhibitor that exhibits selectivity for FLT3-ITD [, ].

Relevance: Similar to Quizartinib, Gilteritinib's activity is primarily limited to FLT3-ITD, while CG-806 demonstrates broader activity against various FLT3 mutations, including TKD mutations and wild-type FLT3 [, ].

Crenolanib

Compound Description: Crenolanib is a type I FLT3 inhibitor with activity against both FLT3-ITD and FLT3-TKD mutations [].

Relevance: While both Crenolanib and CG-806 target FLT3, CG-806 shows a broader range of kinase inhibition, including BTK, Aurora kinases, and others [, ]. Additionally, CG-806 exhibits greater potency against primary patient samples with various FLT3 mutations compared to Crenolanib [].

Midostaurin

Compound Description: Midostaurin is a multi-kinase inhibitor with activity against FLT3, among other kinases [].

Relevance: CG-806 demonstrates superior potency compared to Midostaurin in preclinical models of AML, including those with FLT3-ITD and FLT3-TKD mutations []. Additionally, CG-806 exhibits a broader range of kinase inhibition compared to Midostaurin [].

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor with activity against FLT3, among other kinases [, ].

Relevance: CG-806 exhibits superior potency compared to Sorafenib in preclinical models of AML, including those with FLT3-ITD and FLT3-TKD mutations [, ]. CG-806 also demonstrates a broader range of kinase inhibition, contributing to its enhanced efficacy [].

BMS-935177

Compound Description: BMS-935177 is a reversible BTK inhibitor [].

BMS-986195

Compound Description: BMS-986195 is a reversible BTK inhibitor [].

Fenebrutinib

Compound Description: Fenebrutinib is a reversible BTK inhibitor [].

R406 (Fostamatinib)

Compound Description: R406 (Fostamatinib) is a spleen tyrosine kinase (SYK) inhibitor [].

Relevance: Although both R406 and CG-806 target kinases involved in B-cell receptor signaling, they exhibit distinct selectivity profiles [, ]. CG-806 inhibits both BTK and SYK, while R406 primarily targets SYK [, ]. This difference in selectivity contributes to the broader activity profile of CG-806.

Entospletinib

Compound Description: Entospletinib is a selective spleen tyrosine kinase (SYK) inhibitor [].

Relevance: Similar to R406, Entospletinib specifically targets SYK, whereas CG-806 inhibits both SYK and BTK, along with other kinases [, ]. This distinct selectivity profile results in different overall activity profiles for CG-806 and Entospletinib.

TAK-659

Compound Description: TAK-659 is a spleen tyrosine kinase (SYK) inhibitor [].

Relevance: TAK-659 primarily targets SYK, whereas CG-806 exhibits a broader range of kinase inhibition, including both SYK and BTK, as well as other kinases [, ]. This difference in selectivity contributes to their distinct activity profiles.

Properties

CAS Number

1370466-81-1

Product Name

CG-806

IUPAC Name

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C26H19F4N5O2

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37)

InChI Key

BOLRZWTVMUHQQU-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O

Solubility

Soluble in DMSO

Synonyms

CG-806; CG 806; CG806; CG-026806; CG 026806; CG026806.

Canonical SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.